An In-Depth Technical Guide to the Chemical Properties and Biological Significance of 5-Chloro-1H-indole-2,3-dione 3-oxime
An In-Depth Technical Guide to the Chemical Properties and Biological Significance of 5-Chloro-1H-indole-2,3-dione 3-oxime
Authored for Researchers, Scientists, and Drug Development Professionals
The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold renowned for its structural versatility and broad spectrum of pharmacological activities.[1][2] Modification of this core, particularly at the C3 position, has been a fruitful strategy in medicinal chemistry to generate novel therapeutic agents. This guide provides a comprehensive technical overview of 5-Chloro-1H-indole-2,3-dione 3-oxime, a derivative that combines the potent bio-activity of the chlorinated isatin backbone with the unique chemical properties of an oxime functional group. We will explore its physicochemical characteristics, validated synthetic protocols, spectral analysis, and compelling, analog-driven therapeutic potential.
Physicochemical Properties and Structural Analysis
The foundation of the target molecule is 5-Chloro-1H-indole-2,3-dione, commonly known as 5-Chloroisatin. Its properties are well-documented and crucial for understanding the synthesis and characteristics of its 3-oxime derivative.
Table 1: Physicochemical Properties of the Precursor and Target Compound
| Property | 5-Chloro-1H-indole-2,3-dione (Precursor) | 5-Chloro-1H-indole-2,3-dione 3-oxime (Target) |
| Molecular Formula | C₈H₄ClNO₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 181.57 g/mol [3] | 196.59 g/mol [4] |
| CAS Number | 17630-76-1 | 85124-16-9[4] |
| Appearance | Pale yellow to reddish or yellow-brownish powder | Expected to be a crystalline solid |
| Melting Point | 230-232 °C[5] | Not explicitly reported, but expected to be high |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols |
Structural Insights
5-Chloro-1H-indole-2,3-dione 3-oxime is formed by the condensation of hydroxylamine with the C3-ketone of 5-Chloroisatin. This transformation introduces several key structural features:
-
Oxime Group: The C=N-OH group can exist as (E) and (Z) isomers, although one isomer is typically favored. This group is a potent hydrogen bond donor (-OH) and acceptor (N, O), significantly influencing intermolecular interactions and potential receptor binding.[6]
-
Planarity and Interactions: The indole ring system is essentially planar.[7] This planarity, combined with the electron-rich nature of the aromatic system, facilitates π–π stacking interactions in the solid state, a common feature in related crystal structures.[7][8] The N-H of the indole ring and the O-H of the oxime are crucial for forming hydrogen-bond networks, which dictate crystal packing and solubility.
-
Electronic Effects: The chlorine atom at the C5 position is an electron-withdrawing group, which modulates the electronic density of the aromatic ring and influences the reactivity of the entire molecule.
Synthesis and Reactivity
The synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime is a two-stage process: first, the preparation of the 5-Chloroisatin precursor, followed by the oximation reaction at the C3 position.
Synthesis of the Precursor: 5-Chloro-1H-indole-2,3-dione
The most established and reliable method for synthesizing substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[9][10] This process begins with a substituted aniline, in this case, 4-chloroaniline.
Causality of Experimental Choices:
-
The reaction of 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride forms an isonitrosoacetanilide intermediate (p-chlorooximinoacetanilide).[11]
-
This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid. The acid protonates the intermediate, facilitating an intramolecular electrophilic aromatic substitution to form the five-membered ring of the isatin core.[5][12]
-
Careful temperature control (65-75°C) during the addition of the intermediate to sulfuric acid is critical to prevent charring and side reactions while ensuring the reaction proceeds to completion.[13] The final product is precipitated by pouring the acidic mixture onto ice.
Figure 1: Reaction scheme for the Sandmeyer synthesis of 5-Chloroisatin.
Synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime
The conversion of the C3-ketone to an oxime is a standard condensation reaction. The C3 carbonyl is more electrophilic and sterically accessible than the C2 amide carbonyl, ensuring regioselective reaction.
Experimental Protocol: Oximation of 5-Chloroisatin
This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC), a color change, and the isolation of a product with the expected spectral characteristics outlined in Section 3.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloroisatin (1.0 eq) in ethanol (15-20 mL per gram of isatin).
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours.
-
Rationale: The elevated temperature provides the activation energy for the nucleophilic attack of hydroxylamine on the C3 carbonyl and the subsequent dehydration to form the C=N double bond.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system. The product, being more polar, will have a lower Rf value than the starting 5-Chloroisatin.
-
Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the crystals with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the purified product under vacuum to yield 5-Chloro-1H-indole-2,3-dione 3-oxime.
Figure 2: Experimental workflow for the synthesis of the target compound.
Spectral Characterization
Confirmation of the successful synthesis relies on a combination of spectroscopic methods. The key is to observe the disappearance of the C3 ketone signal and the appearance of new signals corresponding to the oxime group.
Table 2: Predicted Spectroscopic Data for Structure Confirmation
| Technique | Precursor (5-Chloroisatin) | Target (5-Chloro-1H-indole-2,3-dione 3-oxime) | Rationale for Change |
| ¹H NMR (DMSO-d₆) | ~11.1 ppm (s, 1H, N-H), 7.0-7.8 ppm (m, 3H, Ar-H) | ~12.5 ppm (s, 1H, =N-OH), ~11.5 ppm (s, 1H, N-H), 7.0-7.9 ppm (m, 3H, Ar-H) | Appearance of a new, downfield, exchangeable singlet for the oxime -OH proton.[14] |
| ¹³C NMR (DMSO-d₆) | ~184 ppm (C3=O), ~159 ppm (C2=O), Aromatic signals | ~145 ppm (C3=N) , ~160 ppm (C2=O), Aromatic signals | Significant upfield shift of the C3 signal from a ketone (~184 ppm) to an imine (~145 ppm).[15] |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1740 (C=O, ketone), ~1720 (C=O, amide) | ~3300 (O-H, broad), ~3200 (N-H), ~1680 (C=N) , ~1715 (C=O, amide) | Disappearance of C3 ketone stretch, appearance of a broad O-H stretch and a C=N imine stretch.[16] |
| MS (ESI) | m/z 181/183 [M]+ | m/z 196/198 [M+H]+ | Mass increase of 15 Da, corresponding to the replacement of =O (16 Da) with =N-OH (31 Da). |
Note: Predicted chemical shifts (ppm) and wavenumbers (cm⁻¹) are estimates based on typical values for these functional groups and data from analogous structures.[14][15][16][17]
Biological Activity and Therapeutic Potential
While direct biological studies on 5-Chloro-1H-indole-2,3-dione 3-oxime are not extensively published, a robust hypothesis for its therapeutic potential can be constructed based on compelling evidence from structurally analogous compounds.
Anticancer and Antimicrobial Activity
The isatin scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][18][19][20]
-
Evidence from the Isatin Core: 5-Chloroisatin itself serves as a key intermediate for various anticancer agents.[19] Derivatives have shown potent activity against multiple cancer cell lines and various bacterial and viral strains.[11][15][16]
-
Evidence from Thiosemicarbazone Analogs: A study on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones —which are structurally very similar to the 3-oxime—demonstrated significant anticancer activity against HeLa cells and antimicrobial activity against S. aureus and C. albicans.[14] This strongly suggests that modification at the C3 position with a group capable of hydrogen bonding and chelation, like an oxime, preserves and potentially enhances this bioactivity.
Ion Channel Modulation
Perhaps the most specific and exciting therapeutic avenue is suggested by the well-characterized analog, NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime).
-
Evidence from Dichloro-Oxime Analog (NS309): NS309 is a potent positive allosteric modulator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/KCa3.1).[21] These channels are critical in regulating neuronal excitability and vascular tone.[21]
-
Hypothesized Mechanism: It is highly probable that 5-Chloro-1H-indole-2,3-dione 3-oxime will also exhibit activity as an ion channel modulator.[22][23][24][25] The core isatin oxime structure is the key pharmacophore responsible for binding and stabilizing the open state of the channel. The substitution pattern on the aromatic ring (e.g., 5-chloro vs. 6,7-dichloro) would likely fine-tune the potency and selectivity of the compound for different channel subtypes.
Figure 3: Logical relationship between the target scaffold and its bioactive analogs, informing its predicted therapeutic potential.
Conclusion
5-Chloro-1H-indole-2,3-dione 3-oxime is a readily synthesizable compound with significant, albeit largely unexplored, therapeutic potential. Its chemical properties are defined by the planar, electron-poor isatin core and the versatile hydrogen-bonding capabilities of the 3-oxime group. The synthesis is straightforward, proceeding from 4-chloroaniline via a Sandmeyer isatin synthesis followed by a direct oximation.
While direct biological data is sparse, strong, field-proven insights from closely related analogs provide a compelling rationale for its investigation as an anticancer agent , an antimicrobial compound , and, most specifically, as a modulator of ion channels . Future research should focus on the empirical validation of these hypothesized activities, potentially unlocking a new class of therapeutics for oncology, infectious diseases, and neurological or cardiovascular disorders.
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